

Technical Guide: 2-Aminooxazole-5-carboxylic acid (CAS 881637-11-2)

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Compound of Interest

Compound Name: 2-Aminooxazole-5-carboxylic acid

Cat. No.: B582008

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, biological significance, and suppliers of **2-Aminooxazole-5-carboxylic acid** (CAS 881637-11-2). This molecule is a heterocyclic compound of interest in medicinal chemistry, particularly in the fields of antimicrobial and anticancer drug discovery.

Chemical Properties and Data

2-Aminooxazole-5-carboxylic acid is a stable, solid organic compound. Its core structure features a five-membered oxazole ring, which is a bioisostere of the thiazole ring, a common scaffold in many biologically active molecules. The presence of both a carboxylic acid and an amino group makes it a versatile building block for further chemical modifications.

Table 1: Physicochemical Properties of **2-Aminooxazole-5-carboxylic acid**

Property	Value	Source(s)
CAS Number	881637-11-2	[1][2]
IUPAC Name	2-Aminooxazole-5-carboxylic acid	N/A
Molecular Formula	C ₄ H ₄ N ₂ O ₃	[1][2]
Molecular Weight	128.09 g/mol	[1]
Canonical SMILES	<chem>C1=C(N=C(O1)N)C(=O)O</chem>	[1]
Physical Form	Solid	N/A
Purity	Typically ≥95%	N/A
Flash Point	190 °C	[1]
Storage Conditions	Room temperature, protect from light	N/A

Synthesis and Experimental Protocols

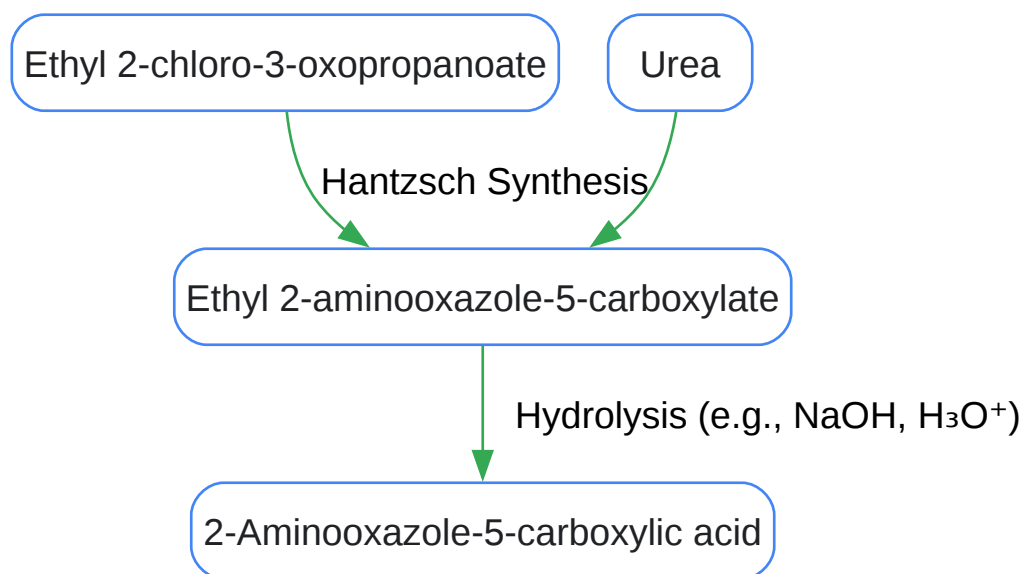
A specific, detailed experimental protocol for the synthesis of **2-Aminooxazole-5-carboxylic acid** is not readily available in peer-reviewed literature. However, based on established synthetic routes for analogous 2-aminothiazole and 2-aminooxazole derivatives, a plausible synthetic pathway can be proposed. This would likely involve the Hantzsch synthesis followed by ester hydrolysis.

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps:

- **Formation of Ethyl 2-aminooxazole-5-carboxylate:** This step would involve the condensation of an appropriate α -halocarbonyl precursor with urea. A likely starting material is ethyl 2-chloro-3-oxopropanoate.
- **Hydrolysis to 2-Aminooxazole-5-carboxylic acid:** The resulting ester would then be hydrolyzed, typically under basic conditions followed by acidification, to yield the final carboxylic acid.

Below is a DOT script visualizing this proposed synthetic workflow.



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Caption: Proposed synthesis of **2-Aminooxazole-5-carboxylic acid**.

General Experimental Considerations

- **Hantzsch Synthesis:** The reaction is typically carried out in a suitable solvent such as ethanol or DMF. The reaction temperature can vary, but heating is often required to drive the condensation and cyclization.
- **Ester Hydrolysis:** Saponification using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., THF, methanol) is a standard procedure. The reaction is usually monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid, which can then be isolated by filtration.

Biological Significance and Potential Applications

While specific biological data for **2-Aminooxazole-5-carboxylic acid** is limited in the public domain, the broader class of 2-aminooxazole derivatives has garnered significant interest in drug discovery. This is largely due to their structural similarity to 2-aminothiazoles, which are present in a number of approved drugs and clinical candidates.

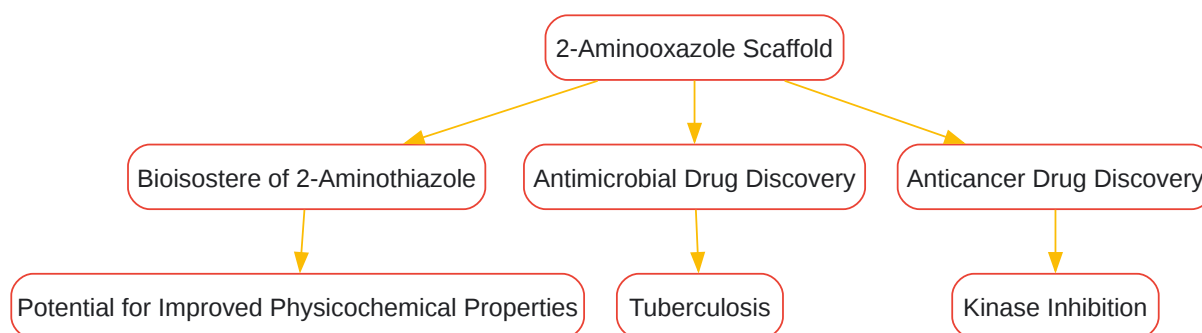
Antimicrobial Activity

Derivatives of 2-aminooxazole have shown promising activity against various microbial pathogens, including Mycobacterium tuberculosis.[3] The oxazole ring is considered a favorable isostere of the thiazole ring, in some cases leading to improved physicochemical properties such as increased solubility, which can be advantageous for drug development.[4] The proposed mechanism for some related compounds involves the inhibition of essential bacterial enzymes.[3]

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several kinase inhibitors used in cancer therapy, such as dasatinib.[5][6] Consequently, 2-aminooxazole derivatives are being investigated as potential anticancer agents. Research in this area often focuses on the design and synthesis of libraries of related compounds to explore structure-activity relationships (SAR) and identify potent and selective inhibitors of cancer-related targets.[5]

Below is a diagram illustrating the logical relationship between the 2-aminooxazole scaffold and its potential therapeutic applications.



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Caption: Therapeutic potential of the 2-aminooxazole scaffold.

Suppliers

2-Aminooxazole-5-carboxylic acid is available from a number of chemical suppliers, primarily for research and development purposes.

Table 2: Selected Suppliers of CAS 881637-11-2

Supplier	Location	Purity
Biosynth	Staad, Switzerland	N/A
BLD Pharm	Shanghai, China	N/A
ChemScene	Monmouth Junction, NJ, USA	≥97%
Santa Cruz Biotechnology	Dallas, TX, USA	N/A
Amadis Chemical	Hangzhou, China	N/A

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

Conclusion

2-Aminooxazole-5-carboxylic acid (CAS 881637-11-2) is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its structural relationship to the well-established 2-aminothiazole scaffold makes it a compound of high interest for the development of novel antimicrobial and anticancer agents. While specific biological data and detailed synthetic protocols for this exact molecule are not widely published, the information available on related compounds provides a strong rationale for its further investigation in drug discovery programs. Researchers are encouraged to explore its synthesis and biological activities to unlock its full therapeutic potential.

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